molecular formula C16H13N3O2S B3012207 4-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 896358-17-1

4-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B3012207
CAS RN: 896358-17-1
M. Wt: 311.36
InChI Key: WKPHNDZFEGDLKG-UHFFFAOYSA-N
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Description

“4-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” is a compound that belongs to the class of heterocyclic compounds known as 1,3,4-oxadiazoles . These compounds are characterized by a five-membered ring that contains two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds involves starting from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides . The synthesized compounds are then evaluated for their biological activities .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, which “4-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” belongs to, is characterized by a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The aromaticity of these compounds is reduced to such an extent that it shows conjugated diene character .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the treatment of substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The use of triethylamine and chloroacetylchloride is also involved in the preparation of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include the presence of aromatic protons, based on multiplet signals between 6.88 and 7.88 ppm . The presence of a bending absorption band at 689–640 cm −1 confirms the C-S-C group in the synthesized molecules .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs) and Photoluminescence

Antibacterial Properties

Viral Entry Inhibition (SARS-CoV-2)

Biological Imaging and Fluorescent Probes

These applications highlight the versatility and potential impact of 4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide and its derivatives in various scientific domains. Keep in mind that ongoing research may uncover additional applications in the future! 🌟

Future Directions

The future directions for research on these compounds could include further exploration of their biological activities and potential applications in the field of medicinal chemistry. The development of new drugs using 1,3,4-oxadiazoles as synthons could be a promising area of research .

properties

IUPAC Name

4-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-22-13-9-7-11(8-10-13)14(20)17-16-19-18-15(21-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPHNDZFEGDLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

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